Cas no 73497-98-0 (4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide)

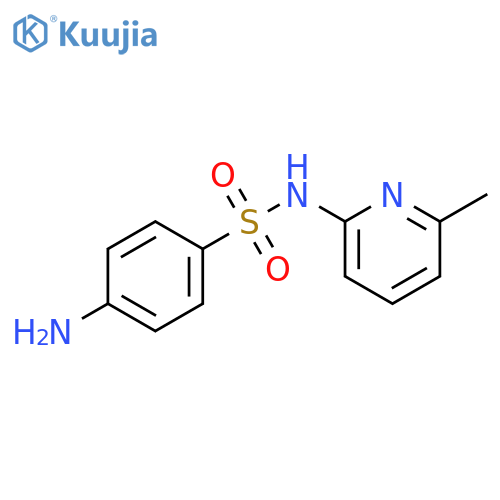

73497-98-0 structure

商品名:4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide

4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-amino-N-(6-methyl-2-pyridinyl)Benzenesulfonamide

- 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide

- 73497-98-0

- SCHEMBL10031608

- DB-295215

- 4-amino-N-(6-methylpyridin-2-yl)benzenesulfonamide

- Z234894713

- AKOS000206265

- YCA49798

- CHEMBL155304

- MFCD07365056

- EN300-56869

-

- インチ: InChI=1S/C12H13N3O2S/c1-9-3-2-4-12(14-9)15-18(16,17)11-7-5-10(13)6-8-11/h2-8H,13H2,1H3,(H,14,15)

- InChIKey: ZGBQIFSPFDBQEW-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 263.07284784Da

- どういたいしつりょう: 263.07284784Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 358

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 93.5Ų

4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-56869-0.5g |

4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |

73497-98-0 | 95% | 0.5g |

$209.0 | 2023-02-10 | |

| Enamine | EN300-56869-10.0g |

4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |

73497-98-0 | 95% | 10.0g |

$1286.0 | 2023-02-10 | |

| Enamine | EN300-56869-0.1g |

4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |

73497-98-0 | 95% | 0.1g |

$77.0 | 2023-02-10 | |

| Aaron | AR019YS1-5g |

4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |

73497-98-0 | 95% | 5g |

$1218.00 | 2023-12-13 | |

| 1PlusChem | 1P019YJP-10g |

4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |

73497-98-0 | 95% | 10g |

$1652.00 | 2024-04-21 | |

| A2B Chem LLC | AV43493-100mg |

4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |

73497-98-0 | 95% | 100mg |

$117.00 | 2023-12-30 | |

| 1PlusChem | 1P019YJP-1g |

4-Amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |

73497-98-0 | 95% | 1g |

$368.00 | 2025-03-04 | |

| TRC | A640713-250mg |

4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |

73497-98-0 | 250mg |

$ 275.00 | 2022-06-07 | ||

| Enamine | EN300-56869-0.25g |

4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |

73497-98-0 | 95% | 0.25g |

$110.0 | 2023-02-10 | |

| 1PlusChem | 1P019YJP-2.5g |

4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide |

73497-98-0 | 95% | 2.5g |

$787.00 | 2024-04-21 |

4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide 関連文献

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

73497-98-0 (4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide) 関連製品

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 68551-17-7(Isoalkanes, C10-13)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量